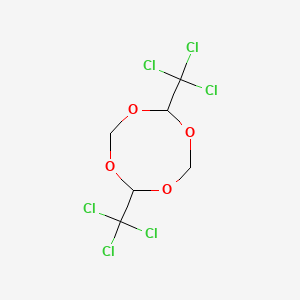
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane is a synthetic organic compound characterized by its unique structure, which includes multiple trichloromethyl groups attached to a tetraoxocane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane typically involves the reaction of trichloromethyl precursors with suitable tetraoxocane derivatives. One common method includes the chlorination of 2,6-dimethyl-1,3,5,7-tetraoxocane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols, replacing the trichloromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
科学的研究の応用
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane has several applications in scientific research:
Biology: Investigated for its potential as a biocidal agent due to its ability to disrupt cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane involves its interaction with molecular targets such as enzymes and cellular membranes. The trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzymatic activity and disruption of cellular functions. This compound may also induce oxidative stress by generating reactive oxygen species, contributing to its biocidal properties.
類似化合物との比較
Similar Compounds
2,6-Bis(trichloromethyl)pyridine: Similar in structure but with a pyridine ring instead of a tetraoxocane ring.
2,6-Bis(trichloromethyl)-4-methylphenol: Contains a phenol ring and a methyl group, offering different reactivity and applications.
2,6-Bis(trichloromethyl)-1,4-dioxane: Features a dioxane ring, providing distinct chemical properties.
Uniqueness
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane is unique due to its tetraoxocane ring structure, which imparts specific chemical reactivity and stability
特性
CAS番号 |
2384-06-7 |
|---|---|
分子式 |
C6H6Cl6O4 |
分子量 |
354.8 g/mol |
IUPAC名 |
2,6-bis(trichloromethyl)-1,3,5,7-tetraoxocane |
InChI |
InChI=1S/C6H6Cl6O4/c7-5(8,9)3-13-1-14-4(6(10,11)12)16-2-15-3/h3-4H,1-2H2 |
InChIキー |
CJFJYFUAOSDKMQ-UHFFFAOYSA-N |
正規SMILES |
C1OC(OCOC(O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


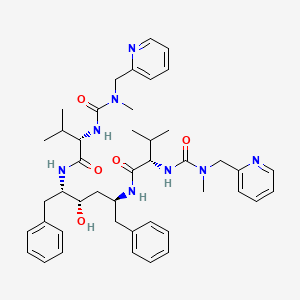
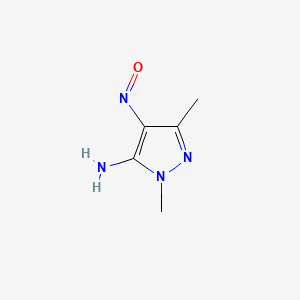
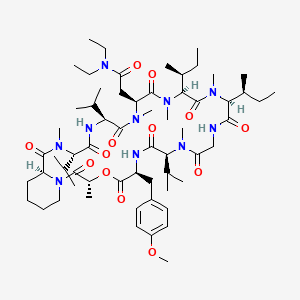

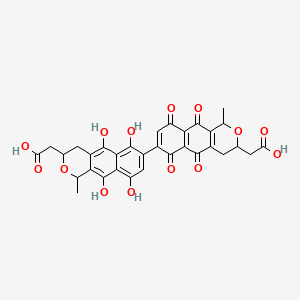


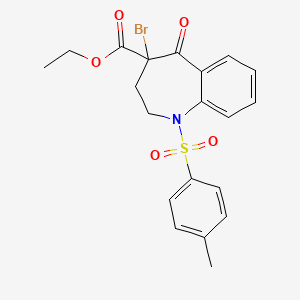
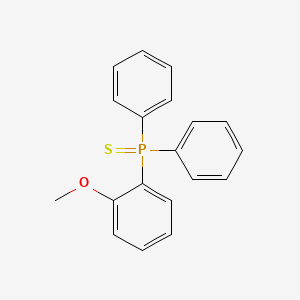
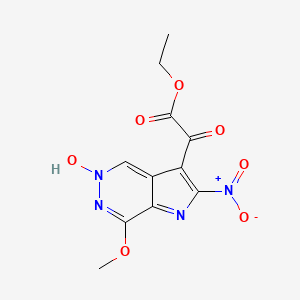
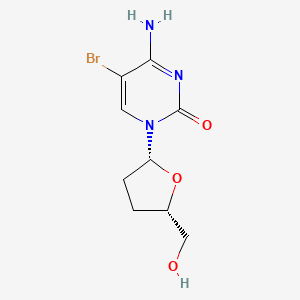

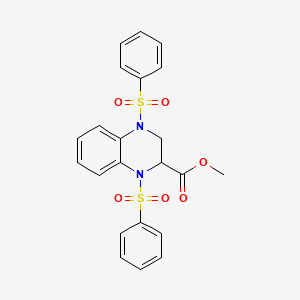
![4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine](/img/structure/B15194384.png)
